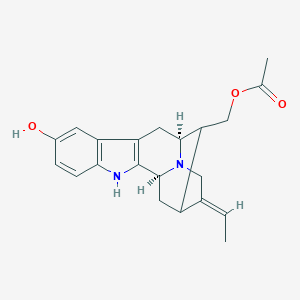
17-Acetylsarpagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Acetylsarpagine is a natural product that is found in various plant species, including the medicinal plant Alstonia scholaris. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 17-Acetylsarpagine is not fully understood. However, several studies have suggested that this compound can modulate various signaling pathways in the body. For example, one study showed that 17-Acetylsarpagine can activate the caspase-3 pathway, which is involved in apoptosis. Another study demonstrated that this compound can inhibit the NF-κB pathway, which is involved in inflammation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 17-Acetylsarpagine are diverse. Several studies have shown that this compound can reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 17-Acetylsarpagine in lab experiments include its potential therapeutic applications and its diverse biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of 17-Acetylsarpagine is a complex process, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret research results.
Zukünftige Richtungen
There are several future directions for research on 17-Acetylsarpagine. One potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study the molecular mechanisms underlying the anti-inflammatory and anticancer properties of 17-Acetylsarpagine. Additionally, further research is needed to optimize the synthesis method of this compound and to investigate its potential side effects.
Conclusion:
In conclusion, 17-Acetylsarpagine is a natural product that has gained significant attention due to its potential therapeutic applications in various diseases. The synthesis of this compound is a complex process, and its mechanism of action is not fully understood. However, several scientific studies have demonstrated its anti-inflammatory, anticancer, and cognitive-enhancing properties. Further research is needed to investigate its potential use in the treatment of neurodegenerative disorders and to optimize its synthesis method.
Synthesemethoden
The synthesis of 17-Acetylsarpagine is a complex process that involves several steps. The most common method involves the extraction of the compound from the plant Alstonia scholaris. The extraction process involves the use of solvents, such as methanol, ethanol, and chloroform. The extracted compound is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Several scientific studies have investigated the potential therapeutic applications of 17-Acetylsarpagine. One study showed that this compound has anti-inflammatory properties and can reduce inflammation in mice models. Another study demonstrated that 17-Acetylsarpagine can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as a cancer treatment.
Eigenschaften
CAS-Nummer |
102358-21-4 |
|---|---|
Produktname |
17-Acetylsarpagine |
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[(1S,12S,15E)-15-ethylidene-7-hydroxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methyl acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-9-23-19-8-16-15-6-13(25)4-5-18(15)22-21(16)20(23)7-14(12)17(19)10-26-11(2)24/h3-6,14,17,19-20,22,25H,7-10H2,1-2H3/b12-3-/t14?,17?,19-,20-/m0/s1 |
InChI-Schlüssel |
URPSAJDDCMEVCM-HYHLVLNVSA-N |
Isomerische SMILES |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
Kanonische SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
Synonyme |
17-acetyl-sarpagine 17-acetylsarpagine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



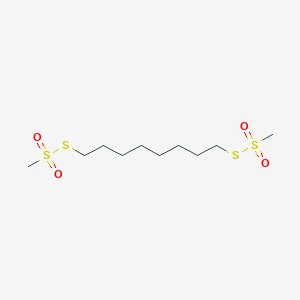
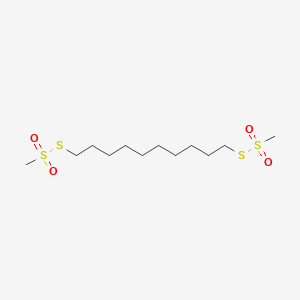




![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)


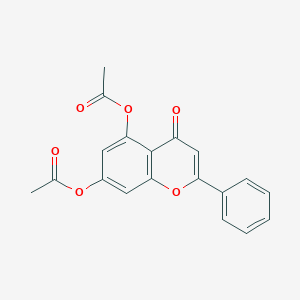
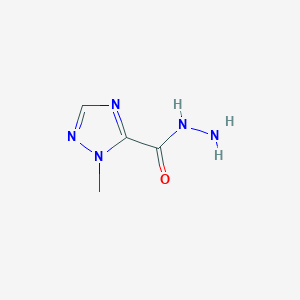
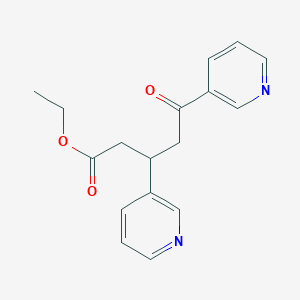

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)